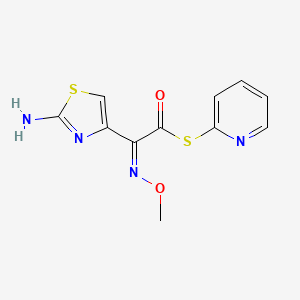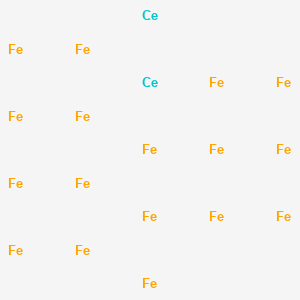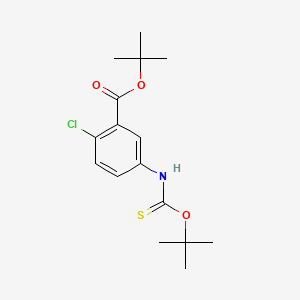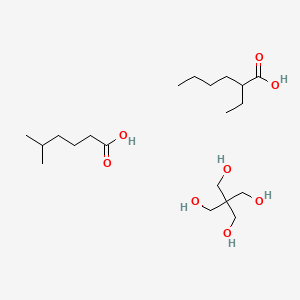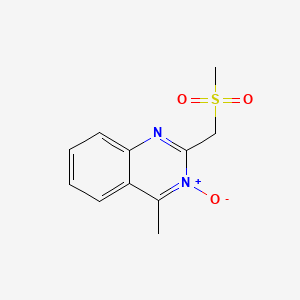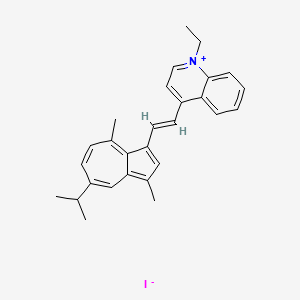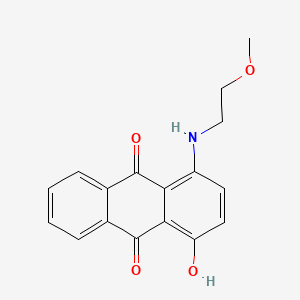
3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an aminomethyl group, a phenyl ring, and a neodecanoate ester, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate typically involves multiple steps. One common method starts with the preparation of 3-(aminomethyl)phenylmethanol, which is then reacted with 2-hydroxypropylamine under controlled conditions to form the intermediate compound. This intermediate is subsequently esterified with neodecanoic acid to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amines or alcohols.
Aplicaciones Científicas De Investigación
3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxypropyl groups play a crucial role in binding to target molecules, while the neodecanoate ester enhances its lipophilicity and cellular uptake. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Aminomethyl)phenylmethanol
- 2-Hydroxypropylamine
- Neodecanoic acid
Uniqueness
Compared to its similar compounds, 3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
93843-17-5 |
|---|---|
Fórmula molecular |
C21H36N2O3 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
[3-[[3-(aminomethyl)phenyl]methylamino]-2-hydroxypropyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/C21H36N2O3/c1-21(2,3)11-6-4-5-10-20(25)26-16-19(24)15-23-14-18-9-7-8-17(12-18)13-22/h7-9,12,19,23-24H,4-6,10-11,13-16,22H2,1-3H3 |
Clave InChI |
KCKMOSLSORKFQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCCC(=O)OCC(CNCC1=CC=CC(=C1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



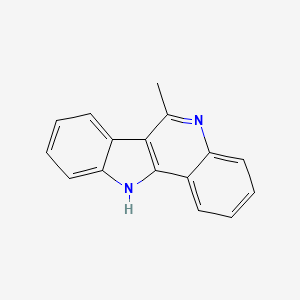
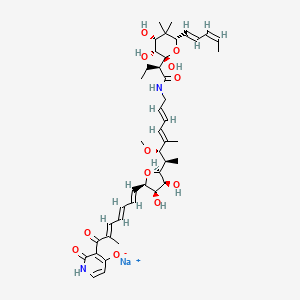
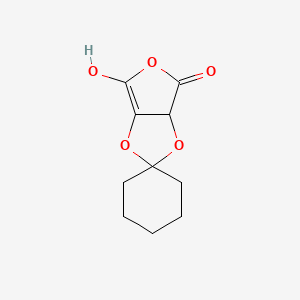
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)
